5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a morpholine ring in its structure suggests that it may have significant pharmacological properties.
Preparation Methods
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can be achieved through various synthetic routes. One common method involves the use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride. This catalyst facilitates the Michael addition of N-heterocycles to chalcones, leading to the formation of the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents like methanol or ethanol.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrrolopyrimidine ring can be reduced under specific conditions to yield dihydropyrrolopyrimidines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy groups and the morpholine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidines and derivatives of 3,4-dimethoxyphenyl. Compared to these compounds, 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to the presence of both methoxy groups and a morpholine ring, which confer distinct pharmacological properties. Other similar compounds include:
Properties
Molecular Formula |
C23H30N4O5 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6-(3-morpholin-4-ylpropyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H30N4O5/c1-24-17-15-27(9-5-8-26-10-12-32-13-11-26)21(20(17)22(28)25(2)23(24)29)16-6-7-18(30-3)19(14-16)31-4/h6-7,14-15H,5,8-13H2,1-4H3 |
InChI Key |
WPSRXEYTZIKZED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=C(C=C3)OC)OC)CCCN4CCOCC4 |
Origin of Product |
United States |
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